molecular formula C22H26N2O5S B11252001 N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11252001
M. Wt: 430.5 g/mol
InChI Key: BMOHJCYROXVZLD-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxybenzenesulfonyl group, and a benzoxazine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazine Ring: This can be achieved by reacting an appropriate phenol with formaldehyde and an amine under acidic conditions.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine intermediate using methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

    Cyclohexyl Group Addition:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or thiol group.

    Substitution: The benzoxazine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Halogenated or alkylated benzoxazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the development of advanced materials, such as polymers and resins.
  • Employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzoxazine ring and the sulfonyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • N-CYCLOHEXYL-4-METHOXYBENZENESULFONAMIDE
  • N-CYCLOHEXYL-4-METHOXY-N-METHYLBENZENESULFONAMIDE

Comparison:

  • N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the presence of the benzoxazine ring, which imparts distinct chemical properties and reactivity.
  • The methoxybenzenesulfonyl group in this compound provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
  • Compared to similar compounds, it exhibits a broader range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

N-cyclohexyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H26N2O5S/c1-28-17-11-13-18(14-12-17)30(26,27)24-15-21(29-20-10-6-5-9-19(20)24)22(25)23-16-7-3-2-4-8-16/h5-6,9-14,16,21H,2-4,7-8,15H2,1H3,(H,23,25)

InChI Key

BMOHJCYROXVZLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4CCCCC4

Origin of Product

United States

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